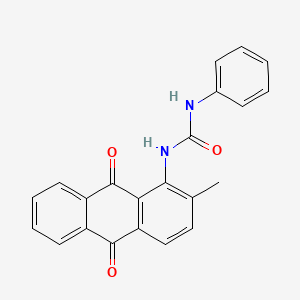
N-(2-Methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl)-N'-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl)-N’-phenylurea is a synthetic organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by the presence of a phenylurea moiety attached to an anthraquinone core, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl)-N’-phenylurea typically involves the reaction of 2-methyl-9,10-anthraquinone with phenylisocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
2-Methyl-9,10-anthraquinone+Phenylisocyanate→N-(2-Methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl)-N’-phenylurea
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl)-N’-phenylurea undergoes various chemical reactions, including:
Oxidation: The anthraquinone core can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.
Substitution: The phenylurea moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of more oxidized quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted phenylurea derivatives with various functional groups.
Scientific Research Applications
N-(2-Methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl)-N’-phenylurea has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl)-N’-phenylurea involves its interaction with specific molecular targets and pathways. The anthraquinone core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the phenylurea moiety can interact with enzymes and proteins, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-Benzoyl-N’-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiourea
- 2-(N-Benzoylimino)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiazoles
Uniqueness
N-(2-Methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl)-N’-phenylurea is unique due to the presence of both the anthraquinone and phenylurea moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
62982-43-8 |
|---|---|
Molecular Formula |
C22H16N2O3 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
1-(2-methyl-9,10-dioxoanthracen-1-yl)-3-phenylurea |
InChI |
InChI=1S/C22H16N2O3/c1-13-11-12-17-18(21(26)16-10-6-5-9-15(16)20(17)25)19(13)24-22(27)23-14-7-3-2-4-8-14/h2-12H,1H3,(H2,23,24,27) |
InChI Key |
PSLVDDOKMZQPJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)NC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















